molecular formula C9H10ClNO B7860047 Ethyl 4-chlorobenzimidate

Ethyl 4-chlorobenzimidate

Cat. No.: B7860047
M. Wt: 183.63 g/mol
InChI Key: XHYSKFPWUYZGCV-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzimidate is an organic compound with the molecular formula C₉H₁₀ClNO. It is a derivative of benzimidate, where the ethyl group is attached to the nitrogen atom and a chlorine atom is substituted at the para position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzimidate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas. The reaction is exothermic and typically conducted at room temperature. The mixture is allowed to stand overnight, and the solvent is then removed to yield the product .

Another method involves dissolving 4-chlorobenzonitrile in ethanol and adding hydrogen chloride gas along with sulfur dioxide and acetyl chloride in 1,2-dichloroethane. The reaction is carried out at 0°C and then heated to 25°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chlorobenzimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and ethanol.

    Condensation Reactions: It can react with amines to form imidates and other related compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Acidic or Basic Conditions: Depending on the desired reaction, acidic or basic catalysts may be used to facilitate the reaction.

Major Products Formed:

    4-Chlorobenzoic Acid: Formed through hydrolysis.

    Imidates: Formed through condensation reactions with amines.

Scientific Research Applications

Ethyl 4-chlorobenzimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzimidate involves its reactivity with nucleophiles. The chlorine atom at the para position of the benzene ring makes the compound susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications, where the compound acts as an intermediate to form more complex molecules.

Comparison with Similar Compounds

    Ethyl benzimidate: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.

    Methyl 4-chlorobenzimidate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.

    4-Chlorobenzonitrile: The precursor to this compound, used in its synthesis.

Uniqueness: this compound is unique due to the presence of both the ethyl group and the chlorine atom, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-chlorobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYSKFPWUYZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443014
Record name Ethyl 4-chlorobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-41-6
Record name Ethyl 4-chlorobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorobenzimidate
Reactant of Route 2
Ethyl 4-chlorobenzimidate
Reactant of Route 3
Ethyl 4-chlorobenzimidate

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